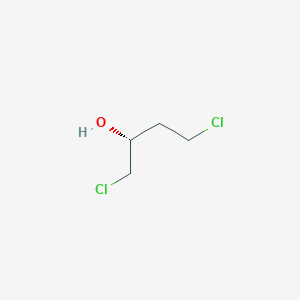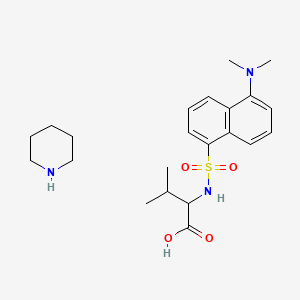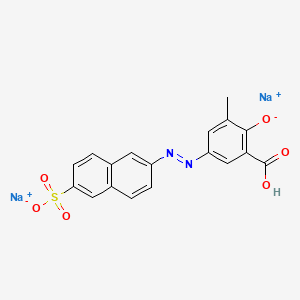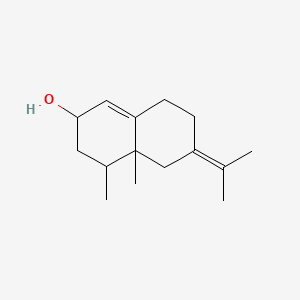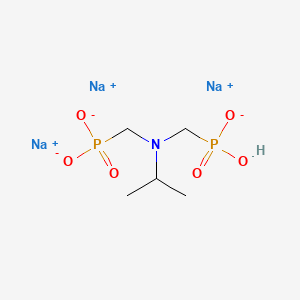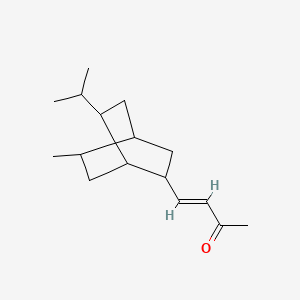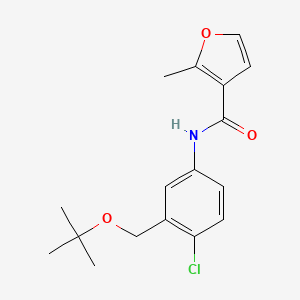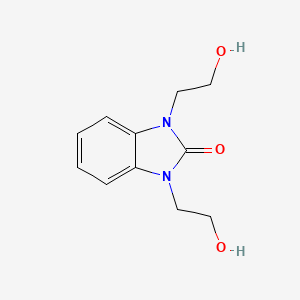
Benzenemethanamine, alpha,alpha-diphenyl-N-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, alpha,alpha-diphenyl-N-propyl- is an organic compound with the molecular formula C19H23N It is a derivative of benzenemethanamine, characterized by the presence of two phenyl groups and a propyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, alpha,alpha-diphenyl-N-propyl- typically involves the reaction of benzenemethanamine with appropriate reagents to introduce the alpha,alpha-diphenyl and N-propyl groups. One common method is the reductive amination of benzophenone with propylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of Benzenemethanamine, alpha,alpha-diphenyl-N-propyl- may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalytic hydrogenation and other advanced techniques may be employed to optimize the synthesis and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanamine, alpha,alpha-diphenyl-N-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various amine compounds.
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine, alpha,alpha-diphenyl-N-propyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism by which Benzenemethanamine, alpha,alpha-diphenyl-N-propyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological responses. Detailed studies are required to elucidate the exact pathways and mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanamine, alpha,alpha-diphenyl-: Lacks the N-propyl group, resulting in different chemical properties and reactivity.
Benzenemethanamine, alpha-methyl-: Contains a methyl group instead of the diphenyl groups, leading to distinct chemical behavior.
Benzenemethanamine, N,N-dimethyl-: Features dimethyl groups on the nitrogen atom, affecting its reactivity and applications.
Uniqueness
Benzenemethanamine, alpha,alpha-diphenyl-N-propyl- is unique due to the presence of both diphenyl and propyl groups, which confer specific chemical properties and potential applications not found in similar compounds. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
7370-50-5 |
|---|---|
Molekularformel |
C22H23N |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
N-tritylpropan-1-amine |
InChI |
InChI=1S/C22H23N/c1-2-18-23-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,23H,2,18H2,1H3 |
InChI-Schlüssel |
ZUDZCXHFTNLUOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


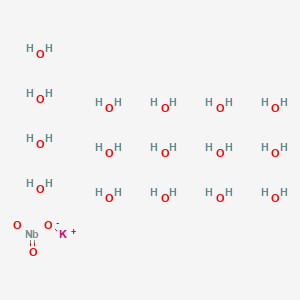
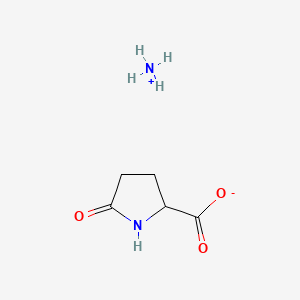
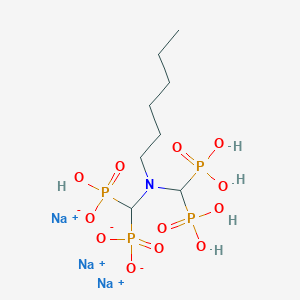
![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)
